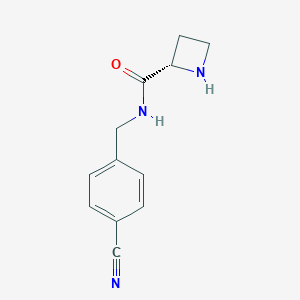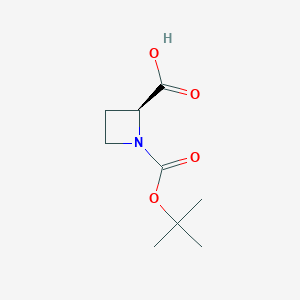
2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride
Übersicht
Beschreibung
2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride is a chemical compound with a molecular formula of C13H18ClNO3 and a molecular weight of 271.74 g/mol. This compound is known for its diverse applications in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride involves a sequence of C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . The process is inspired by the Norrish-Yang Type II reaction, where α-hydroxy-β-lactams are generated from α-ketoamide derivatives under visible light conditions. This is followed by selective cleavage of the C (sp2)-C (sp3) bond using a Rh-complex, leading to the formation of α-acyl intermediates. These intermediates undergo sequential reactions to produce N-fused bicycles, including indolizidines .
Analyse Chemischer Reaktionen
2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a crucial building block for the synthesis of complex organic molecules and N-fused bicycles.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It plays a significant role in the development of pharmaceutical compounds, particularly in the synthesis of drugs with antibacterial and antiviral properties.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride can be compared with other similar compounds, such as:
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime: This compound has a similar structure but differs in its functional groups and applications.
(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone: This compound contains a bromine atom, which imparts different chemical properties and reactivity.
(2-Hydroxy-4-(octadecyloxy)phenyl)(phenyl)methanone: This compound has a long alkyl chain, making it suitable for applications in surfactants and emulsifiers.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of this compound in scientific research and industry.
Eigenschaften
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-17-10-2-3-11(12(15)8-10)13(16)9-4-6-14-7-5-9;/h2-3,8-9,14-15H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTKVIBPFXVQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCNCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517440 | |
| Record name | (2-Hydroxy-4-methoxyphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84162-88-9 | |
| Record name | (2-Hydroxy-4-methoxyphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)








